molecular formula C14H8N4OS2 B4333686 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE

2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE

Cat. No.: B4333686
M. Wt: 312.4 g/mol
InChI Key: RLNQVFCYYRQAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE is a heterocyclic compound that features a unique combination of pyridine, thiophene, triazole, and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative.

    Formation of the Thiazine Ring: This can be achieved through the reaction of a thiol or thioamide with a halogenated precursor.

    Coupling Reactions: The pyridine and thiophene rings can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, organometallics, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic structure could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers, dyes, and electronic components. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(4-PYRIDYL)-5-(2-FURYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE: Similar structure but with a furan ring instead of a thiophene ring.

    2-(4-PYRIDYL)-5-(2-PHENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE lies in its combination of pyridine, thiophene, triazole, and thiazine rings. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-pyridin-4-yl-5-thiophen-2-yl-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4OS2/c19-12-8-11(10-2-1-7-20-10)21-14-16-13(17-18(12)14)9-3-5-15-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNQVFCYYRQAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE
Reactant of Route 2
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE
Reactant of Route 3
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE
Reactant of Route 4
Reactant of Route 4
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE
Reactant of Route 5
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE
Reactant of Route 6
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.